molecular formula C19H17N3O6S B11664285 3-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

3-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11664285
M. Wt: 415.4 g/mol
InChI Key: OTRQQIYZUDERCW-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of piperidine with carbon disulfide to form piperidine-1-carbothioyl chloride. This intermediate is then reacted with 3-aminophenol to form 3-(piperidine-1-carbothioyl)phenol. Finally, this compound is esterified with 2,4-dinitrobenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the dinitrobenzoate moiety can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-1-carboxamides share structural similarities.

    Dinitrobenzoate derivatives: Compounds such as 2,4-dinitrophenylhydrazine and 2,4-dinitrobenzoic acid.

Uniqueness

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the combination of the piperidine ring and the dinitrobenzoate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .

Properties

Molecular Formula

C19H17N3O6S

Molecular Weight

415.4 g/mol

IUPAC Name

[3-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C19H17N3O6S/c23-19(16-8-7-14(21(24)25)12-17(16)22(26)27)28-15-6-4-5-13(11-15)18(29)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2

InChI Key

OTRQQIYZUDERCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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